![molecular formula C11H11N3 B11907564 4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline CAS No. 30466-55-8](/img/structure/B11907564.png)
4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline
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Overview
Description
4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light . Another method involves the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which leads to the formation of methyl 4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-8-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution: The compound can undergo aromatic nucleophilic substitution, especially when halogenated derivatives are involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as phenyliodine (III) dicyclohexanecarboxylate are used.
Substitution: Base mediums are often employed to facilitate aromatic nucleophilic substitution.
Major Products
Oxidation: Sulfones and their derivatives.
Substitution: Various substituted imidazoquinoxalines, depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline as an anticancer agent. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Epidermal Growth Factor Receptor (EGFR) Inhibition : A series of inhibitors based on this compound demonstrated potent activity against EGFR, which is crucial in many cancers. For instance, derivatives exhibited low IC50 values against A549 (lung), HCT-116 (colon), and MCF-7 (breast) cancer cell lines .
- Kinase Inhibition : The compound has been identified as a promising candidate for inhibiting cyclin-dependent kinases (CDK), which are essential for cell cycle regulation. Some derivatives have shown remarkable potency against human acute myeloid leukemia (AML) cell lines .
Cell Line | IC50 Value (nM) | Activity |
---|---|---|
A549 | 10.5 | Moderate Inhibition |
HCT-116 | 7.8 | Strong Inhibition |
MCF-7 | 9 | Strong Inhibition |
HepG2 | 2.5 | Very Strong Inhibition |
Anti-inflammatory Properties
This compound and its derivatives have also been studied for their anti-inflammatory effects. They exhibit significant inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes:
- Mechanism : By inhibiting LOX, these compounds reduce the production of leukotrienes, mediators of inflammation associated with conditions such as asthma and cardiovascular diseases .
- Clinical Relevance : Compounds derived from this structure have shown higher anti-inflammatory activity compared to standard drugs like indomethacin in various assays .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains:
- Broad-Spectrum Activity : Certain derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed high degrees of inhibition without significant cytotoxicity to normal cells .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several methods that maintain high purity levels. Common synthetic routes involve:
- Condensation Reactions : Utilizing alpha-aminoalcohols with quinoxalines followed by cyclization.
- Substitution Reactions : Employing nucleophiles to introduce various functional groups that enhance biological activity.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt hyphal differentiation, spore germination, and germ tube growth . In cancer research, it acts as an inhibitor of epidermal growth factor receptor (EGFR), thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinoxaline: Another member of the imidazoquinoxaline family with similar biological activities.
Pyrrolo[1,2-a]quinoxaline: Formed by using pyrrole derivatives instead of imidazole derivatives.
Uniqueness
4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo oxidation and substitution reactions makes it a versatile compound for various applications .
Biological Activity
4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10N4
- Molecular Weight : 186.22 g/mol
- IUPAC Name : this compound
- CAS Number : 30466-55-8
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties. A study indicated its effectiveness against various cancer cell lines, including:
Cell Line | IC50 (nM) |
---|---|
MCF7 (Breast) | 9.0 |
HCT116 (Colon) | 7.8 |
HepG2 (Liver) | 8.4 |
The compound's mechanism of action in cancer cells involves the inhibition of key signaling pathways that promote cell proliferation and survival, particularly through the inhibition of epidermal growth factor receptor (EGFR) signaling pathways .
Antiviral Activity
In addition to its anticancer potential, this compound has been investigated for antiviral properties. It was found to inhibit viral replication in several models, showing promise against viruses such as Herpes simplex virus and Hepatitis B virus. The compound's structure allows it to interact with viral proteins, disrupting their function and preventing viral entry into host cells .
The biological activity of this compound is attributed to its ability to modulate various molecular targets:
- EGFR Inhibition : Compounds with similar structures have shown that methyl groups at specific positions enhance binding affinity to EGFR, leading to reduced cell growth in cancer models .
- Phosphodiesterase Inhibition : Studies have indicated that this compound can inhibit phosphodiesterase enzymes, which play a role in cellular signaling pathways related to inflammation and cancer progression .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Study : A recent investigation reported that the compound exhibited potent cytotoxicity against multiple cancer cell lines with low IC50 values. The study emphasized the importance of structural modifications in enhancing biological activity .
- Antiviral Research : Another study focused on the antiviral effects of imidazoquinoxalines, where derivatives showed significant activity against Herpes simplex virus. The findings suggested that specific functional groups on the quinoxaline scaffold are crucial for antiviral efficacy .
Properties
CAS No. |
30466-55-8 |
---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-methyl-1,2-dihydroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H11N3/c1-8-11-12-6-7-14(11)10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3 |
InChI Key |
JRLIENBACLTAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=NCC3 |
Origin of Product |
United States |
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